molecular formula C14H13NO3 B1441301 2-(4-Methoxybenzoyl)-6-methoxypyridine CAS No. 1187166-97-7

2-(4-Methoxybenzoyl)-6-methoxypyridine

Cat. No.: B1441301
CAS No.: 1187166-97-7
M. Wt: 243.26 g/mol
InChI Key: KIAQSIHZBMCQPF-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

The compound 2-methoxybenzoic acid, structurally related to 2-(4-Methoxybenzoyl)-6-methoxypyridine, is used in crystal structure analysis, revealing intricate details about molecular conformation and intermolecular interactions. For instance, in the crystal structure of a related compound, the dihedral angle between the carboxy group and its attached ring was meticulously measured, providing insights into molecular geometry and orientation (Qian & Liu, 2012).

2. Structural Characterization and Hydrogen Bonding Patterns

Structural characterization and hydrogen bonding patterns of related compounds are fundamental aspects of scientific research involving this compound. Studies have detailed the synthesis, molecular conformations, protonation sites, and distinctly different intermolecular hydrogen bonding patterns of related compounds, enhancing our understanding of their chemical behavior and potential applications (Böck et al., 2021).

3. Anti-Cancer Research

Compounds structurally similar to this compound have been investigated for their potential in anti-cancer therapy. For example, the metabolism of a novel anti-cancer agent structurally related to this compound was examined, revealing its major metabolic pathways and the formation of unique cyclic metabolites, which might influence its therapeutic efficacy (Lee et al., 2004).

4. Antibacterial Activity

Some derivatives of 2-methoxybenzoic acid, which share structural similarities with this compound, have demonstrated significant antibacterial activities. Research has explored their reactivity, structural determination, and evaluated their antibacterial potential, offering insights into their possible use in combating bacterial infections (Mohamed, 2007).

5. Novel Heterocyclic Systems

Studies on compounds closely related to this compound have led to the synthesis of novel heterocyclic systems. These systems exhibit unique chemical reactivity and may open new pathways for chemical synthesis and potential pharmacological applications (Deady & Devine, 2006).

Future Directions

A compound with a similar structure, 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine, has been studied for its potential in solvent extraction and polymer membrane separation for the recovery of noble metal ions from aqueous solutions . This suggests potential future directions for the study and application of 2-(4-Methoxybenzoyl)-6-methoxypyridine.

Properties

IUPAC Name

(4-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-11-8-6-10(7-9-11)14(16)12-4-3-5-13(15-12)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAQSIHZBMCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231027
Record name (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-97-7
Record name (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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